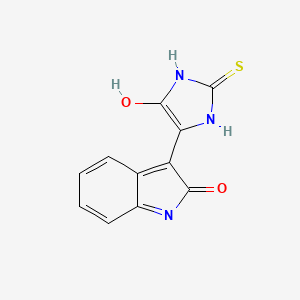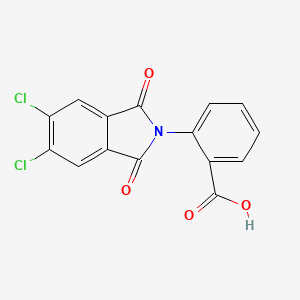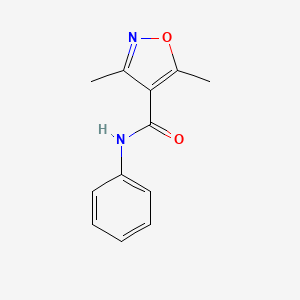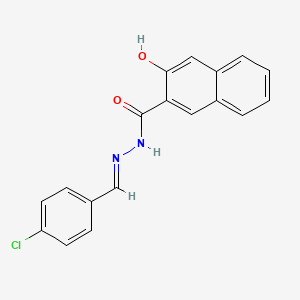![molecular formula C20H25N3O2 B5525684 4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5525684.png)
4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar nitrogenous compounds involves multiple steps, including condensation reactions, and is characterized using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods confirm the structure and composition of the synthesized compounds (Ban et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray diffraction, alongside density functional theory (DFT) calculations to determine the optimal structure. This analysis reveals the molecular electrostatic potential and frontier molecular orbitals, contributing to a deeper understanding of the compound's properties (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include condensation reactions between carbamimide and aromatic acids, leading to the formation of complex structures. These reactions are often mediated by catalysts and result in compounds with specific crystal systems and space groups, as confirmed by X-ray diffraction studies (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as crystal system parameters and molecular conformation, are determined through X-ray crystallography. The analysis often reveals specific hydrogen bonding patterns and molecular interactions within the crystal structure (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and electronic configuration. DFT studies provide insights into the electrophilic and nucleophilic nature of the molecules, which are crucial for understanding their behavior in chemical reactions (Kumara et al., 2017).
Applications De Recherche Scientifique
Anti-Malarial Activity
Some derivatives similar to the compound have been studied for their anti-malarial activity. For instance, certain piperazine derivatives exhibit promising anti-malarial properties, emphasizing the importance of specific functional groups and molecular conformations in enhancing activity. These studies highlight the potential of such compounds in developing new anti-malarial drugs (Cunico et al., 2009).
Structural Characterization and Synthesis
The structural characterization and synthesis of related compounds have been extensively studied. For example, the synthesis and X-ray diffraction studies of tert-butyl piperazine-1-carboxylate derivatives have provided insights into their molecular structures, showcasing the significance of intermolecular interactions in determining the crystal packing and stability of these compounds (Sanjeevarayappa et al., 2015; Anthal et al., 2018).
Biological Evaluation
The biological evaluation of similar compounds has revealed a range of activities, from antibacterial and anthelmintic to cytotoxic effects. These evaluations are crucial for understanding the therapeutic potential and safety profile of these molecules. For instance, certain derivatives have shown moderate anthelmintic activity and were characterized by their interaction patterns, which could inform the design of new drugs with improved efficacy and selectivity (Bhat et al., 2018; Chavez-Eng et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1-tert-butylpyrrole-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-5-7-17(8-6-15)23-12-11-21(14-18(23)24)19(25)16-9-10-22(13-16)20(2,3)4/h5-10,13H,11-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBYDWGDQYBKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=CN(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-fluorobenzyl)-N~1~-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-N~2~-methylglycinamide dihydrochloride](/img/structure/B5525608.png)


![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-(methoxymethyl)pyrrolidine](/img/structure/B5525620.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)

![N-[4-(aminocarbonyl)phenyl]-4-methoxybenzamide](/img/structure/B5525631.png)


![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)